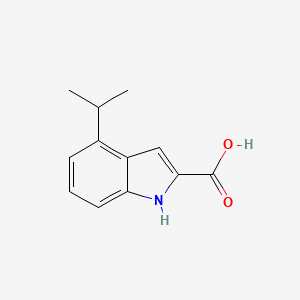

4-Isopropyl-1H-indole-2-carboxylic acid

Description

Significance of the Indole (B1671886) Carboxylic Acid Scaffold in Bioactive Molecule Discovery

The indole carboxylic acid scaffold is a versatile and highly valued framework in drug discovery and chemical biology. researchgate.net Compounds incorporating this structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net The structural versatility of the indole ring, combined with the reactive potential of the carboxylic acid group, allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profiles of derivative compounds to achieve enhanced potency and selectivity for specific biological targets. mdpi.com

In recent years, the indole-2-carboxylic acid framework, in particular, has been identified as a promising scaffold for the development of inhibitors for several key therapeutic targets. nih.govrsc.org Researchers have successfully designed and synthesized derivatives that act as potent inhibitors of enzymes crucial for viral replication, such as HIV-1 integrase. nih.govrsc.orgnih.gov The core structure's ability to chelate metal ions within the active sites of enzymes is a key mechanism of action for these inhibitors. rsc.orgsmolecule.com Furthermore, derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets for cancer immunotherapy. nih.gov This broad utility underscores the importance of the indole carboxylic acid scaffold as a foundational element in the search for new medicines. researchgate.net

Research Context for 4-Isopropyl-1H-indole-2-carboxylic Acid as a Representative Indole Derivative

This compound serves as a specific example of the therapeutic potential inherent in the indole carboxylic acid class. This compound has been identified in research contexts primarily for its potential as an antiviral agent, specifically as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. smolecule.com HIV-1 integrase is essential for the replication of the virus, and its inhibition is a clinically validated strategy for treating HIV infections. nih.gov

Research has demonstrated that this compound functions as an integrase strand transfer inhibitor (INSTI). smolecule.com Molecular docking studies have elucidated its mechanism of action, showing that the compound effectively binds to the active site of the integrase enzyme. smolecule.com Its inhibitory activity is centered on the formation of a chelating triad (B1167595) with the two magnesium ions (Mg²⁺) that are essential for the enzyme's catalytic function. smolecule.com The indole core and the C2 carboxyl group are critical for this metal chelation. nih.govsmolecule.com This interaction prevents the enzyme from carrying out its function of integrating viral DNA into the host cell's genome, thereby halting the viral replication cycle. rsc.orgsmolecule.com The compound serves as a valuable lead structure, and modifications to its indole core have been explored to enhance binding affinity and inhibitory potency. smolecule.com

| Property | Description |

| Compound Name | This compound |

| Chemical Class | Indole Carboxylic Acid |

| Primary Research Area | Antiviral, Biochemistry |

| Mechanism of Action | HIV-1 Integrase Strand Transfer Inhibitor (INSTI) smolecule.com |

| Molecular Interaction | Binds to the active site of HIV-1 integrase, chelating essential magnesium ions. smolecule.com |

| Potential Applications | Lead compound in the development of drugs targeting viral infections like HIV. smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-propan-2-yl-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-4-3-5-10-9(8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) |

InChI Key |

RQZWTTHEXIRHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=C(NC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for 4 Isopropyl 1h Indole 2 Carboxylic Acid and Its Analogs

Regioselective Functionalization Approaches

Achieving regioselectivity is paramount in the synthesis of complex indoles. The inherent reactivity of the indole (B1671886) ring typically favors substitution at the C3, C2, and N1 positions, making functionalization at the C4 position a non-trivial task that requires specialized strategies. researchgate.netnih.gov

C-H Activation and Functionalization Strategies

Directly converting inert C-H bonds into functional groups represents a powerful and atom-economical synthetic strategy. Transition metal catalysis has become a principal tool for the late-stage diversification of indoles, including the challenging C4 position. rsc.org These methods often rely on the use of a directing group (DG) to guide the catalyst to a specific C-H bond, temporarily overriding the natural reactivity of the indole core. nih.govresearchgate.net

Rhodium catalysis has emerged as a robust method for the direct functionalization of the C4-H bond of the indole nucleus. acs.org These reactions often utilize a directing group at the C3 or N1 position to form a metallacyclic intermediate that positions the catalyst in proximity to the C4-H bond.

A variety of directing groups have been successfully employed to facilitate Rh(III)-catalyzed C4 functionalization. For instance, a weakly coordinating trifluoroacetyl (COCF3) group at the C3 position can direct switchable hydroarylation and oxidative Heck-type reactions with maleimides. nih.govrsc.org The outcome of the reaction can be controlled by additives; an acid promotes the 1,4-addition product, while a base favors the Heck-type product. rsc.org Similarly, a thioether directing group has been used to achieve C4-selective C-H alkenylation through the formation of a 5-membered metallacycle intermediate. nih.gov This directing group has the advantage of being easily removed or converted into other functional groups post-functionalization. nih.gov

Other notable examples include the use of an oxime directing group for C4-amidation with dioxazolones and the use of 3-formyl or 3-keto groups to direct C4-alkenylation and annulation with alkynes. nih.govresearchgate.net The latter has been applied on a large scale in the total synthesis of alkaloids like (–)-agroclavine and (–)-elymoclavine. nih.gov

Table 1: Examples of Rhodium-Catalyzed C4-H Functionalization of Indoles

| Directing Group (Position) | Reaction Type | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| 3-COCF3 | Hydroarylation / Heck-type | Maleimides | Rh(III) | C4-Substituted Indoles | nih.govrsc.org |

| 3-Thioether | Alkenylation | Alkenes | Rh(III) | C4-Alkenylated Indoles | nih.gov |

| 3-Formyl | Alkenylation | Alkenes | Rh(I) | C4-Alkenylated Indoles | nih.govacs.org |

| N-Oxime | Amidation | Dioxazolones | Rh(III) | C4-Amidated Indoles | researchgate.net |

| 3-Formyl/Ketone | Annulation | Alkynes | Rh(III) | C4-Annulated Indoles | nih.gov |

| N/A (Unprotected) | Alkylation | Nitroalkenes | Rh(III) | 4-(2-nitroalkyl)indoles | nih.gov |

Cobalt catalysis offers a more economical and sustainable alternative to precious metals like rhodium and iridium for C-H activation. globethesis.com Cobalt(III)-catalyzed C-H alkynylation has been effectively developed for the functionalization of indoles, typically utilizing a directing group on the indole nitrogen. nih.govresearchgate.net

While this methodology has proven highly efficient, its application has been predominantly demonstrated for C2 and C7 functionalization rather than C4. nih.govexlibrisgroup.comnih.gov For instance, a pyrimidyl directing group on the indole nitrogen directs the cobalt catalyst to selectively activate the C2-H bond for alkynylation with hypervalent iodine-alkyne reagents or more accessible bromoalkynes. nih.govresearchgate.net This reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov The directing group can be readily removed after the reaction to yield the free 2-alkynyl-1H-indole. nih.gov Similarly, strategies have been developed for the Co(III)-catalyzed C7-alkynylation of indolines with bromoalkynes. exlibrisgroup.comnih.gov

Although direct C4-alkynylation of indoles via cobalt catalysis is not prominently documented, the principles of using directing groups to control site-selectivity remain a key area of research that may eventually be extended to this position. globethesis.com

Directed Ortho Metalation (DOM) in Indole Synthesis

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgchem-station.com The strategy involves a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.org

In the context of indole synthesis, DoM can be a highly effective method for introducing substituents at specific positions of the benzene (B151609) ring, which are often difficult to access through electrophilic substitution. researchgate.net To achieve C4 functionalization, a suitable DMG must be placed at either the N1 or C3 position of the indole ring. The interaction between the heteroatom of the DMG and the lithium base directs deprotonation to the C4 position.

While the application of DoM for direct C4 metalation can be complex and substrate-dependent, it represents a foundational strategy that, when successful, provides a versatile lithiated intermediate. This intermediate can then react with an appropriate electrophile, such as isopropyl bromide or acetone (B3395972) (followed by reduction), to install the isopropyl group required for 4-Isopropyl-1H-indole-2-carboxylic acid.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Techniques

The construction of the final target molecule often requires the formation of new carbon-carbon and carbon-heteroatom bonds on a pre-functionalized indole core. Modern catalytic cross-coupling reactions are indispensable tools for this purpose.

Catalytic Cross-Coupling Methodologies

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming C-C and C-X bonds. nih.gov Once a "handle," such as a halogen or a triflate group, is installed at the C4 position of the indole ring (for instance, via a DoM sequence), these methodologies can be employed to introduce the desired isopropyl group or other functionalities.

For example, a 4-bromo or 4-iodoindole-2-carboxylate derivative can undergo a Suzuki-Miyaura cross-coupling reaction with isopropylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base to form the C4-isopropyl bond. nih.gov Similarly, other cross-coupling reactions such as the Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be used to introduce a variety of substituents at the C4 position, leading to a diverse library of analogs. nih.gov

Furthermore, copper-catalyzed reactions have been developed for the synthesis of multi-substituted indoles. One-pot syntheses involving sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions have been described for creating indole-3-carboxylic esters from arylboronic acids. rsc.org Another copper-catalyzed method allows for the decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides, providing a route to N-aryl indoles. organic-chemistry.org While these specific examples target other positions, the underlying principles of metal-catalyzed bond formation are broadly applicable to appropriately functionalized indole precursors for the synthesis of C4-substituted analogs.

Table 2: Common Cross-Coupling Reactions for Indole Functionalization

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron Reagent + Organic Halide/Triflate | C-C |

| Heck | Palladium | Alkene + Organic Halide/Triflate | C-C |

| Sonogashira | Palladium/Copper | Terminal Alkyne + Organic Halide/Triflate | C-C |

| Stille | Palladium | Organostannane + Organic Halide/Triflate | C-C |

| Chan-Lam | Copper | Boronic Acid + N-H or O-H containing compound | C-N, C-O |

Cyclization and Annulation Reactions

Cyclization and annulation strategies remain central to indole synthesis, with continuous modifications and improvements enhancing their scope and efficiency.

The Fischer indole synthesis is a classic method involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While foundational, the traditional conditions can be harsh. Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, one modern approach uses a low-melting mixture of L-(+)-tartaric acid and dimethyl urea (B33335) as the reaction medium, allowing the synthesis to proceed at a lower temperature (70°C) and affording excellent yields. derpharmachemica.com Another significant improvement is the direct, one-step synthesis from alcohols instead of carbonyl compounds. In this variation, primary or secondary alcohols are catalytically oxidized in the presence of phenylhydrazines and a Lewis acid to generate the corresponding indoles, broadening the range of accessible starting materials. organic-chemistry.org

The Reissert synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. Modern modifications have significantly enhanced the utility and elegance of this pathway. One of the most impactful advancements is the incorporation of chiral phosphoric acids as catalysts. rsc.orgnih.gov This organocatalytic approach enables the asymmetric synthesis of indole derivatives, providing access to enantioenriched products with high enantioselectivity (up to 94% ee). rsc.orgnih.gov Chiral phosphoric acid catalysts can activate substrates through dual hydrogen-bonding, facilitating key bond-forming steps and controlling the stereochemical outcome. rsc.orgthieme-connect.com

Furthermore, the integration of continuous-flow hydrogenation for the reduction of the nitro group offers advantages in terms of safety, scalability, and efficiency over traditional batch reduction methods. This technology allows for precise control over reaction parameters and minimizes the risks associated with handling hydrogen gas and energetic nitro compounds.

One-pot cascade reactions offer a streamlined approach to complex molecules by combining multiple synthetic steps without isolating intermediates. The use of isatins (1H-indole-2,3-diones) as precursors is a prominent strategy in this area. nih.gov Isatins are versatile building blocks that can undergo various transformations. For example, visible-light-induced cascade reactions have been developed for the one-pot synthesis of complex indole-fused heterocycles from isatins and aliphatic carboxylic acids, proceeding under mild, photocatalyst-free conditions. researchgate.net

Dimethyl sulfoxide (B87167) (DMSO) is not only a solvent but can also participate as a reactant. In certain metal-free condensation reactions, DMSO can serve as a carbon source for the synthesis of 2-aryl indoles from N-benzyl benzaldehydes, demonstrating its utility in innovative one-pot procedures. organic-chemistry.org These cascade methodologies are highly step-economical and align with the principles of green chemistry by reducing waste and energy consumption. researchgate.net

Electrocatalytic Dehydrogenative Annulation Protocols

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry. Electrocatalytic dehydrogenative annulation provides a metal- and oxidant-free pathway to indoles. organic-chemistry.orgnih.gov This method typically involves the intramolecular cyclization of substrates like 2-vinylanilides. organic-chemistry.orgnih.gov The reaction is driven by an electric current, often employing an organic redox catalyst such as phenothiazine. organic-chemistry.org

The process begins with the electrochemical oxidation of the substrate, facilitated by the redox catalyst, to generate a nitrogen-centered radical. This radical then undergoes intramolecular cyclization onto the vinyl group, followed by further oxidation and deprotonation to yield the aromatic indole ring. organic-chemistry.org This approach avoids the need for external chemical oxidants, making it an environmentally benign strategy. nih.gov The methodology shows broad substrate compatibility, successfully producing 3-substituted and 2,3-disubstituted indoles, and has been demonstrated on a preparative scale, highlighting its practical applicability. organic-chemistry.org

Table 2: Comparison of Advanced Indole Synthesis Strategies

| Synthetic Strategy | Key Features | Typical Reactants | Advantages |

| Larock Synthesis | Palladium-catalyzed heteroannulation | o-Iodoanilines, Alkynes | High versatility for substitution patterns |

| Ullmann Coupling | Ligand-free, copper-catalyzed C-N coupling | 2-Haloaryl aldehydes, Isocyanoacetates | Simplified conditions, mild temperatures |

| Fischer Synthesis | Modern acid catalysts, use of alcohols | Phenylhydrazines, Alcohols/Ketones | Broader substrate scope, milder conditions |

| Reissert Synthesis | Asymmetric catalysis, flow chemistry | o-Nitrotoluenes, Diethyl oxalate | Access to chiral indoles, enhanced safety |

| Cascade Methods | One-pot, multi-step reactions | Isatins, Carboxylic acids | High step-economy, reduced waste |

| Electrocatalysis | Dehydrogenative C-H annulation | 2-Vinylanilides | Metal- and oxidant-free, sustainable |

Sustainable and Green Chemistry Principles in Indole Synthesis

In the pursuit of environmentally benign chemical processes, the synthesis of indole derivatives, including this compound, has benefited from the integration of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Key advancements in this area include the use of microwave-assisted synthesis in alternative solvents and the development of methodologies that avoid the use of heavy metals and external oxidants.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.org The coupling of microwave irradiation with alternative solvents like ionic liquids (ILs) offers a synergistic effect, further enhancing the efficiency and sustainability of synthetic protocols. frontiersin.org Ionic liquids are salts with low melting points that possess negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, making them attractive alternatives to volatile organic solvents. frontiersin.org

An improved procedure for the synthesis of indole-2-carboxylic acid esters, which are direct analogs of this compound, has been developed utilizing microwave irradiation in the presence of an ionic liquid. frontiersin.orgnih.gov This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the ionic liquid 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) under controlled microwave irradiation (100 W) at 50 °C. frontiersin.orgnih.gov This approach offers several advantages, including high product yields, short reaction times (typically around 10 minutes), mild reaction conditions, and simplified workup procedures. frontiersin.orgnih.gov The use of copper(I) iodide as a catalyst has been found to be effective in this transformation. nih.gov

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-halo aryl aldehydes/ketones, ethyl isocyanoacetate | CuI | [bmim]OH | Microwave (100 W), 50 °C, 10 min | Ethyl indole-2-carboxylate (B1230498) derivatives | up to 97% | nih.govrsc.org |

This methodology is not only efficient but also scalable, with successful syntheses demonstrated on a multi-gram scale, highlighting its potential for practical applications in the synthesis of a diverse range of indole-2-carboxylic acid derivatives. frontiersin.org

The development of synthetic methods that avoid the use of transition metals and external oxidants is a significant goal in green chemistry, as it reduces the potential for toxic metal contamination in the final products and minimizes the generation of hazardous waste. For the synthesis of the indole nucleus, several innovative oxidant-free and transition-metal-free approaches have been reported.

One such strategy involves the use of visible-light-mediated defluorinative cyclization of α-fluoro-β-enamino esters. While not directly applied to this compound, this method represents a novel approach to indole synthesis that circumvents the need for traditional metal catalysts and harsh oxidants.

Another promising avenue is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant in the C-H amination of N-Ts-2-alkenylanilines to afford a diverse range of substituted indoles. researchgate.net This protocol is operationally simple and robust, obviating the need for expensive and toxic transition-metal catalysts. researchgate.net The reaction proceeds through a proposed mechanism involving a radical cation generated by single-electron transfer (SET) and a migratory process via a phenonium ion intermediate. researchgate.net While this method employs an oxidant, it avoids the use of heavy metals.

Furthermore, visible-light-induced intramolecular radical cyclization reactions provide another metal-free pathway to indole derivatives. These reactions often utilize organic photosensitizers and can proceed under mild conditions. While specific applications to the synthesis of this compound are yet to be extensively reported, these methodologies hold considerable promise for the future development of sustainable synthetic routes to this class of compounds.

Derivatization and Scaffold Modification Strategies for this compound

The indole-2-carboxylic acid scaffold serves as a versatile template for the development of new chemical entities with diverse biological activities. Derivatization and modification of this core structure are crucial for modulating its physicochemical properties and biological targets. Key strategies include modifications at the carboxylic acid moiety, functionalization of the indole ring, and the construction of more complex fused heterocyclic systems.

The carboxylic acid group at the C2 position of the indole ring is a prime site for modification through esterification and amidation reactions. mdpi.com These transformations are fundamental in medicinal chemistry for altering properties such as solubility, bioavailability, and metabolic stability.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. mdpi.com Mild esterification methods using mixed carboxylic-carbonic anhydrides have also been reported, offering a simple and efficient alternative.

Amidation , the formation of an amide bond, is another critical derivatization strategy. This is often accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with a primary or secondary amine. A variety of coupling reagents can also be employed to facilitate the direct reaction between the carboxylic acid and an amine, minimizing the need for harsh reaction conditions.

| Reaction | Reagents | General Conditions | Product | Reference |

| Esterification | Alcohol, Acid catalyst | Heating | Ester | mdpi.com |

| Amidation | 1. Thionyl chloride or Oxalyl chloride2. Amine | 1. Reflux2. Room Temperature | Amide | General Knowledge |

These derivatization strategies allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships for analogs of this compound.

Modification of the indole core at the C3 and C6 positions is a key strategy for diversifying the chemical space around the this compound scaffold.

Halogenation at the C3 position of indoles can be achieved using various halogenating agents. For instance, enzymatic halogenation offers a green and highly regioselective method for the introduction of halogen atoms. organic-chemistry.org The RebH enzyme variant 3-LSR has been shown to effectively brominate indoles and azaindoles at the C3 position. organic-chemistry.org Carboxylic acid functionalities are well-tolerated in these enzymatic reactions. organic-chemistry.org

Alkylation at the C3 position of indoles is a common transformation, often achieved through Friedel-Crafts type reactions with various electrophiles. Cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has been reported, providing a direct method for C3-alkylation. This protocol utilizes a non-precious metal catalyst and a readily available alkylating agent.

The C6 position of the indole ring is less nucleophilic than the C3 position, making its selective functionalization more challenging. However, metal-free catalytic approaches for the remote C6-functionalization of 2,3-disubstituted indoles have been developed. In the presence of a catalytic amount of a Brønsted acid, β,γ-unsaturated α-ketoesters react selectively at the C6 position of 2,3-disubstituted indoles.

The introduction of branched chains at the C3 position can be accomplished through Friedel-Crafts alkylation with appropriate branched alkylating agents. Acid-catalyzed C2-alkylation of 3-alkylindoles with unactivated alkenes has been shown to produce branched 2-alkylindoles, suggesting that similar strategies could be adapted for C3-alkylation.

| Position | Functionalization | Method | Reagents | Key Features | Reference |

| C3 | Bromination | Enzymatic | RebH variant 3-LSR, KBr, FAD, NADH | High regioselectivity, green conditions | organic-chemistry.org |

| C3 | Alkylation | Cobalt-catalyzed reductive C-H alkylation | Carboxylic acid, H₂, Co(acac)₃/Triphos/Al(OTf)₃ | Use of non-precious metal, readily available reagents | |

| C6 | Alkylation | Brønsted acid-catalyzed | 2,3-disubstituted indole, β,γ-unsaturated α-ketoester, Brønsted acid | Metal-free, good yields, high regioselectivity |

The construction of fused heterocyclic systems from indole-2-carboxylic acids represents a sophisticated strategy for generating novel molecular architectures with potential biological activities. An important example is the synthesis of pyrano[3,4-b]indol-1(9H)-ones, which are considered valuable heterocyclic structural units in medicinal chemistry.

A rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes has been developed for the synthesis of these fused systems. In this process, the carboxylic acid group acts as a directing group, facilitating the activation of C-H bonds at both the C3 position of the indole and on the alkene. The reaction proceeds under exogenous oxidant-free conditions in an undivided electrochemical cell.

The proposed mechanism involves an initial carboxyl-assisted C3-H activation to form a five-membered rhoda(III)cycle. This is followed by alkene coordination, migratory insertion, β-hydride elimination, and reductive elimination. A subsequent carboxyl-assisted alkene C-H activation leads to the formation of a seven-membered rhoda(III) complex, which undergoes reductive elimination to yield the final pyrano[3,4-b]indol-1(9H)-one product. This methodology is notable for its atom, step, and oxidant economy.

Structure Activity Relationship Sar Investigations of 4 Isopropyl 1h Indole 2 Carboxylic Acid Derivatives

Positional and Substituent Effects on Biological Activity Profiles

Systematic investigations into the structure-activity relationships (SAR) of indole-2-carboxylic acid derivatives have revealed that the biological potency is highly dependent on the substitution patterns around the indole (B1671886) core. smolecule.com The core structure, specifically the indole and the C2 carboxyl group, is often essential for interacting with biological targets, such as chelating with metal ions like Mg2+ in the active site of enzymes like HIV-1 integrase. mdpi.comnih.gov

The carboxylic acid group at the C2 position of the indole ring is a critical feature for the biological activity of many derivatives, often acting as a key interaction point with target proteins. rsc.org This group, along with the indole nucleus, can form a chelating triad (B1167595) with divalent metal ions (e.g., Mg²⁺) within the active site of enzymes, which is a fundamental mechanism of action for inhibitors of targets like HIV-1 integrase. mdpi.comnih.gov

Modulating this carboxylic acid group by converting it into esters or amides can significantly alter the compound's biological profile. nih.goveurjchem.com For instance, esterification of the carboxyl group in some series of indole-2-carboxylic acid derivatives has been shown to lead to a loss of inhibitory activity, suggesting the free carboxylate is necessary for molecular recognition and binding. rsc.org

The replacement of the carboxylic acid with bioisosteres—functional groups with similar physical or chemical properties—is a common strategy in drug design to improve physicochemical properties like membrane permeability and metabolic stability. drughunter.comnih.gov Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. nih.govcambridgemedchemconsulting.com The tetrazole ring, for example, has a similar pKa to a carboxylic acid and can maintain the necessary acidic proton for interaction with biological targets while potentially offering improved oral bioavailability. cambridgemedchemconsulting.comresearchgate.net The choice of bioisostere is highly context-dependent, as it can alter the geometry and electronic properties of the molecule, thereby affecting its interaction with the target. nih.gov

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Typical pKa | Key Features |

| Carboxylic Acid | 4–5 | Forms strong hydrogen bonds; can chelate metals. nih.gov |

| Tetrazole | ~4.5 | Similar acidity to carboxylic acids; can improve metabolic stability. cambridgemedchemconsulting.comresearchgate.net |

| Acylsulfonamide | 4–5 | Acidity is within the range of carboxylic acids. nih.gov |

| Sulfonamide | 9–10 | Weaker acid; can increase lipophilicity and membrane permeability. drughunter.com |

| Hydroxamic Acid | ~9 | Can also chelate metal ions; may have different metabolic pathways. nih.gov |

In related chemical systems, the size of substituents adjacent to a rotatable group, such as an isopropyl group, can create a significant energy barrier to rotation. mdpi.com This restricted rotation can lock the molecule into a specific conformation, which may be more or less favorable for binding to a biological target. Sterically hindered groups such as isopropyl have been found to be unsuitable in certain reactions, leading to poor yields, which underscores their significant steric bulk. rsc.org The presence of a bulky alkyl group can also partially inhibit certain chemical reactions, further demonstrating its steric influence. acs.org In the context of Fischer indole synthesis, the structure of the ketone, including isopropyl groups, directs the cyclization process, highlighting the role of such groups in determining the final molecular geometry. acs.org

Modifications at the C3 and C6 positions of the indole-2-carboxylic acid core have been extensively studied to optimize biological activity. mdpi.com

C3 Position: The C3 position is often targeted for introducing bulky, hydrophobic groups to fill hydrophobic pockets within the enzyme's active site. mdpi.comnih.gov In the case of HIV-1 integrase inhibitors, adding a long branch at the C3 position has been shown to significantly improve inhibitory activity. mdpi.com This modification allows the derivative to extend into a hydrophobic cavity near the active site, enhancing interactions with amino acid residues. nih.gov For example, the introduction of long-chain p-trifluorophenyl or o-fluorophenyl groups at C3 can improve activity by over 5-fold. mdpi.com

C6 Position: The C6 position is another key site for modification. Introducing halogenated benzene (B151609) rings at this position can facilitate π-π stacking interactions with viral DNA, a crucial interaction for some antiviral agents. rsc.org For instance, studies on 6-acetamido-indole-2-carboxylic acid derivatives found them to be potent dual inhibitors of the enzymes IDO1 and TDO. nih.gov The nature of the substituent at C6 can fine-tune the electronic properties and binding affinity of the molecule.

The following table summarizes the impact of various substitutions on the activity of indole-2-carboxylic acid derivatives based on findings from HIV-1 integrase inhibition studies.

Table 2: Effect of C3 and C6 Substitutions on Inhibitory Activity (IC50)

| Compound | C3-Substituent | C6-Substituent | IC50 (µM) | Reference |

| Parent Compound 3 | H | Varies | >10 | mdpi.com |

| Derivative 15 | p-trifluorophenyl | Varies | 1.30 | mdpi.com |

| Derivative 18 | o-fluorobenzyl | Bromo | 1.05 | mdpi.com |

| Derivative 20a | 2-fluorobenzyl | 3-fluoro-4-methoxyphenylamino | 0.13 | mdpi.comnih.gov |

| Derivative 17a | H | Halogenated benzene | 3.11 | rsc.org |

Ligand Efficiency and Lipophilicity Considerations in Indole Derivative Design

In drug discovery, it is crucial to develop compounds that are not only potent but also possess favorable physicochemical properties. Two key metrics used to assess the quality of a lead compound are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE). wikipedia.org

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. wikipedia.org It helps in identifying small, efficient fragments that can be built upon to create more potent drugs without excessively increasing molecular size. The formula for LE is often expressed as: LE = 1.4 * pIC50 / N where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy (non-hydrogen) atoms. wikipedia.org This metric allows for the comparison of compounds of different sizes, favoring those that achieve high potency with fewer atoms.

Lipophilicity (often measured as logP or cLogP) is a critical property that affects a compound's absorption, distribution, metabolism, and excretion (ADME). researchgate.net While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net

Lipophilic Efficiency (LipE) combines potency and lipophilicity, providing a measure of how effectively a compound's lipophilicity is used to achieve its potency. It is calculated as: LipE = pIC50 - logP Higher LipE values are desirable, as they indicate a better balance between potency and lipophilicity. In the design of indole derivatives, maintaining a low lipophilicity while improving potency is a key objective. researchgate.net

Pharmacophore Model Development based on Indole-2-carboxylic Acid Scaffolds

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For the indole-2-carboxylic acid scaffold, pharmacophore models have been developed to guide the design of new inhibitors for various targets.

Based on SAR studies of HIV-1 integrase inhibitors, a general pharmacophore model for this class of compounds can be proposed. mdpi.comnih.gov The key features include:

A Metal Chelating Core: This is typically formed by the indole nitrogen and the oxygen atoms of the C2-carboxylic acid. This feature is essential for coordinating with the two Mg²⁺ ions in the enzyme's active site. mdpi.comrsc.org

A Hydrophobic Moiety (Indole Ring): The indole ring itself provides a hydrophobic surface that can engage in van der Waals or π-stacking interactions with residues in the active site or with viral DNA. mdpi.comnih.gov

A Hydrophobic Group at C3: A bulky, hydrophobic substituent at this position is often required to occupy a nearby hydrophobic pocket, thereby increasing binding affinity and potency. mdpi.comnih.gov

A π-Stacking Moiety at C6: An aromatic ring, often halogenated, at the C6 position can form favorable π-π stacking interactions with nucleobases of the viral DNA, further anchoring the inhibitor. rsc.org

This ligand-based pharmacophore modeling, derived from the structures of known active compounds, is a powerful tool for virtual screening and the rational design of new, more potent derivatives based on the indole-2-carboxylic acid scaffold. mdpi.com

Molecular Mechanisms of Biological Interaction and Target Engagement for 4 Isopropyl 1h Indole 2 Carboxylic Acid Analogs in Vitro Research Focus

Enzyme Inhibition Kinetics and Specificity

Analogs of 4-isopropyl-1H-indole-2-carboxylic acid have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.govbohrium.com These two enzymes are critical regulators of tryptophan metabolism and are considered key targets for cancer immunotherapy due to their role in creating an immunosuppressive tumor microenvironment. nih.govbohrium.com

A series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit both IDO1 and TDO. nih.gov Within this series, 6-acetamido-indole-2-carboxylic acid derivatives demonstrated potent dual inhibitory activity with IC50 values in the low micromolar range. nih.gov Notably, compound 9o-1 emerged as a particularly effective inhibitor, with an IC50 value of 1.17 µM for IDO1 and 1.55 µM for TDO. nih.gov Further investigation led to the identification of a para-benzoquinone derivative, 9p-O , which exhibited even stronger dual inhibition, with IC50 values in the double-digit nanomolar range. nih.gov

Molecular docking and dynamic simulations suggest that these compounds bind within the active pockets of both IDO1 and TDO, providing a structural basis for their inhibitory action and offering insights for further optimization. nih.gov The identification of the indole-2-carboxylic acid scaffold as a starting point for dual inhibitors underscores its potential in developing novel cancer immunotherapies. bohrium.com

Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Analogs against IDO1 and TDO

| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |

|---|

| 9o-1 | 1.17 | 1.55 |

Data sourced from a study on indole-2-carboxylic acid derivatives as dual IDO1/TDO inhibitors. nih.gov

The indole-2-carboxylic acid scaffold is a promising framework for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov HIV-1 integrase is an essential enzyme for viral replication, catalyzing the insertion of viral DNA into the host genome. nih.gov This process involves two main steps: 3'-end processing and strand transfer. acs.org Analogs of this compound inhibit the strand transfer step through a multi-faceted mechanism involving chelation of metal ions and interaction with viral DNA. nih.govnih.gov

Initial virtual screening identified indole-2-carboxylic acid derivatives as effective inhibitors of the strand transfer activity of HIV-1 integrase, with IC50 values for early hits ranging from 12.41 to 47.44 µM. nih.gov Structural optimization of these initial compounds led to derivatives with significantly enhanced potency; for example, derivative 20a showed an IC50 value of 0.13 µM. nih.gov The inhibitory mechanism is primarily attributed to two key interactions within the enzyme's active site. nih.gov

A critical feature of INSTIs is their ability to chelate the divalent magnesium ions (Mg2+) within the catalytic core of the integrase enzyme. nih.govacs.org The indole-2-carboxylic acid scaffold is adept at this function. nih.govnih.gov Binding conformation analysis shows that the indole (B1671886) core and the C2 carboxyl group form a chelating triad (B1167595) with the two Mg2+ ions. nih.gov This interaction is crucial for inhibiting the enzyme's catalytic activity, as the metal ions are essential for the DNA strand transfer reaction. nih.govacs.org This strong metal-chelating cluster effectively incapacitates the enzyme, preventing the integration of viral DNA into the host chromosome. nih.gov

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Analogs

| Compound | HIV-1 Integrase Strand Transfer IC50 (µM) |

|---|---|

| Compound 3 | 12.41 |

| Compound 20a | 0.13 |

Data sourced from a study on the discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors. nih.gov

Derivatives based on the indole-2-carboxylic acid scaffold have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. frontiersin.orgwikipedia.org Specifically, 5-substituted-indole-2-carboxamides have been identified as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). frontiersin.orgwikipedia.org

In a study focused on developing dual-targeted antiproliferative agents, a series of these compounds demonstrated significant inhibitory activity against both kinases. frontiersin.org The most potent derivatives, compounds 5g , 5i , and 5j , showed promising activity against cancer cell lines. frontiersin.orgwikipedia.org Subsequent enzymatic assays revealed their direct inhibitory effects on EGFR and CDK2. frontiersin.org For instance, compound 5g inhibited CDK2 with an IC50 value of 33 ± 04 nM, while compounds 5i and 5j were identified as potent dual inhibitors. frontiersin.orgwikipedia.org The ability to inhibit both EGFR and CDK2 is a valuable therapeutic strategy, as it can target multiple pathways involved in cancer cell proliferation and potentially overcome resistance mechanisms. springermedizin.de

Table 3: Kinase Inhibition Profile of 5-Substituted-Indole-2-Carboxamide Analogs

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|

| 5c | 85 - 124 | 46 ± 05 |

| 5g | 85 - 124 | 33 ± 04 |

| 5i | 85 - 124 | 24 ± 02 |

| 5j | 85 - 124 | 16 ± 02 |

Data sourced from a study on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. frontiersin.org

Factor Xa (FXa) is a serine protease that plays a central role in the blood coagulation cascade, making it a key target for the development of anticoagulant agents. wikipedia.org Analogs of this compound, specifically 3-amidinobenzyl-1H-indole-2-carboxamides, have been designed and investigated as potent and selective inhibitors of Factor Xa. wikipedia.org

Structure-activity relationship (SAR) studies on related series of FXa inhibitors have shown that bulky groups, such as 4-isopropyl, are favored in certain positions to interact with the S4 binding site of the enzyme. The indole-2-carboxamide scaffold provides a robust framework for positioning key interactive moieties, like the amidinobenzyl group, into the S1 binding pocket of Factor Xa. Several compounds from this series have demonstrated high potency and selectivity for this enzyme, which is crucial for linking the intrinsic and extrinsic coagulation pathways. wikipedia.org

HIV-1 Integrase Strand Transfer Inhibition Mechanisms

Receptor Ligand Binding Affinities

The indole-2-carboxylic acid scaffold, the core structure of this compound, is recognized as a competitive antagonist at the glycine (B1666218) co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This interaction is critical because the binding of both the primary agonist, glutamate, and a co-agonist, typically glycine or D-serine, is required for the activation of the NMDA receptor's ion channel. nih.gov By competitively occupying the glycine binding site, indole-2-carboxylic acid and its derivatives can prevent channel activation, thereby inhibiting NMDA receptor activity. nih.govnih.gov

The specific affinity of these analogs for the glycine site is heavily influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies on a series of indole-2-carboxylate (B1230498) derivatives have demonstrated that modifications at various positions can modulate binding affinity and selectivity. For instance, research has shown that the introduction of a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position can result in compounds with high affinity, with Kᵢ values less than 1 µM. nih.gov

While specific binding affinity data for the 4-isopropyl substituted analog is not detailed in the available literature, the placement of an isopropyl group at the C-4 position is consistent with the synthetic strategies used to explore the chemical space around the indole core to optimize receptor interaction. The isopropyl group, being a moderately sized hydrophobic moiety, would influence the compound's orientation and interaction within the binding pocket of the NMDA receptor's glycine site. Electrophysiological analyses on related analogs have confirmed that their inhibitory action is noncompetitive with NMDA itself but produces a parallel right-ward shift in the glycine dose-response curve, providing further evidence of a competitive interaction at the glycine modulatory site. nih.gov

Cellular Pathway Modulation Studies

Analogs based on the 1H-indole-2-carboxylic acid scaffold have been identified as potent modulators of the intrinsic apoptotic pathway through the targeted inhibition of anti-apoptotic proteins. nih.govnih.gov A primary target of these compounds is Myeloid cell leukemia-1 (Mcl-1), a key survival protein belonging to the Bcl-2 family. nih.govgoogle.com Overexpression of Mcl-1 is a common feature in many cancers, allowing malignant cells to evade programmed cell death (apoptosis). nih.gov

Fragment-based screening and subsequent structure-based design have led to the development of potent Mcl-1 inhibitors derived from the indole-2-carboxylic acid core. nih.gov These compounds bind with high affinity to the BH3 binding groove of Mcl-1, a pocket that normally sequesters pro-apoptotic proteins like Bak. By occupying this groove, the indole derivatives prevent Mcl-1 from neutralizing Bak, thereby freeing Bak to trigger mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. nih.govnih.gov

In vitro studies have demonstrated that these analogs can exhibit single-digit nanomolar binding affinity for Mcl-1 and show high selectivity over other anti-apoptotic proteins like Bcl-xL and Bcl-2. nih.gov For example, an optimized tricyclic 2-indole carboxylic acid derivative was found to bind to Mcl-1 with a Kᵢ of 55 nM. nih.gov More recent research has yielded 1H-indole-2-carboxylic acid compounds with even greater potency. nih.gov The targeted action of these analogs restores the natural apoptotic process in cancer cells that have become dependent on Mcl-1 for survival, as demonstrated in acute myeloid leukemia (AML) cell lines. nih.gov

| Compound Class | Target Protein | Binding Affinity (Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| Optimized 2-Indole Carboxylic Acid Derivative | Mcl-1 | 55 nM | High | nih.gov |

| 1H-Indole-2-Carboxylic Acid Derivative (Compound 47) | Mcl-1 | 24 nM | High | nih.gov |

Oxidative Stress Mitigation Mechanisms

The indole nucleus is known for its electron-rich nature, which imparts antioxidant properties to its derivatives. These compounds can act as radical scavengers by donating a hydrogen atom or an electron to neutralize reactive free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method used to evaluate this capability, where a scavenger reduces the stable DPPH radical, resulting in a color change from violet to yellow that can be measured spectrophotometrically.

Research into the antioxidant properties of indole-2-carboxylic acid derivatives has confirmed their potential in this regard. A study involving the synthesis and evaluation of ester and amide derivatives of indole-2-carboxylic acid, including 4-Isopropylphenyl 1H-indole-2-carboxylate, found that the synthesized compounds possessed effective antioxidant power. fabad.org.tr Other studies on different indole derivatives, such as indole hydrazones, have also shown significant radical-scavenging activity in the DPPH assay, with the efficacy being dependent on the specific substitutions on the indole and hydrazone moieties. nih.gov While specific IC₅₀ values for this compound were not found, the demonstrated activity of its close ester analog indicates that the core structure contributes to radical scavenging capabilities. fabad.org.tr

In addition to direct radical scavenging, another significant antioxidant mechanism is the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metals can participate in the Fenton reaction, generating highly destructive hydroxyl radicals. By binding, or chelating, these metal ions, a compound can render them redox-inactive, thus preventing the formation of these damaging radicals.

The indole-2-carboxylic acid scaffold has demonstrated a capacity for metal ion chelation. The carboxyl group at the C-2 position, in conjunction with the indole nitrogen, can form a bidentate ligand capable of coordinating with metal ions. This ability has been observed in biological systems where indole-2-carboxylic acid derivatives effectively chelate two Mg²⁺ ions within the active site of HIV-1 integrase. rsc.org

Crucially, a study on derivatives of indole-2-carboxylic acid reported that the synthesized compounds, including the 4-isopropylphenyl ester analog, exhibited "excellent metal chelating activity" when compared to the standard chelator EDTA. fabad.org.tr This strong chelating ability suggests that compounds like this compound can contribute to oxidative stress mitigation by sequestering pro-oxidant metal ions, thereby preventing the catalytic generation of free radicals. fabad.org.tr

Antimicrobial Action Mechanisms (e.g., against specific bacterial/fungal strains)

Analogs of this compound, specifically various ester and amide derivatives of indole-2-carboxylic acid, have demonstrated notable antimicrobial properties in in vitro studies. The structural modifications of the indole-2-carboxylic acid scaffold influence the spectrum and potency of their activity against different bacterial and fungal strains.

Research into new ester and amide derivatives of indole-2-carboxylic acid has revealed significant activity against both bacteria and fungi. For instance, one derivative, compound 2 (N-(4-methoxyphenyl)-1H-indole-2-carboxamide), was identified as the most active against Enterococcus faecalis. The same compound also showed considerable efficacy against the fungal pathogen Candida albicans, with a minimum inhibitory concentration (MIC) value of 8 µg/mL. fabad.org.trresearchgate.net Other synthesized compounds in the same study, including 1 (4-Isopropylphenyl 1H-indole-2-carboxylate), 3 (N-Cyclopropyl-1H-indole-2-carboxamide), 5 (N-Benzyl-1H-indole-2-carboxamide), and 6 (N-(4-chlorobenzyl)-1H-indole-2-carboxamide), also exhibited significant antifungal activities against C. albicans. fabad.org.trresearchgate.net Compound 1 also displayed moderate activity against Candida parapsilosis. fabad.org.tr

Further studies on indole derivatives have highlighted their potential against a range of microorganisms, including multidrug-resistant strains. nih.gov Indole derivatives are recognized as an important class of compounds in the development of new antimicrobial agents. nih.gov Their mechanism of action can be multifaceted, with some indole compounds known to cause cell membrane damage. nih.gov For example, Toyoncin, an indole carboxylic acid derivative, exhibits antibacterial action against foodborne pathogens like Bacillus cereus and Listeria monocytogenes by damaging the cell membrane. nih.gov

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Below is a summary of the in vitro antimicrobial activity of selected indole-2-carboxylic acid analogs:

| Compound | Test Organism | Activity (MIC in µg/mL) |

| Compound 2 | Enterococcus faecalis | Most Active Derivative |

| Compound 2 | Candida albicans | 8 |

| Compound 1 | Candida albicans | 32 |

| Compound 6 | Candida albicans | 32 |

| Compound 3 | Candida albicans | 64 |

| Compound 5 | Candida albicans | 64 |

| Compound 1 | Candida parapsilosis | 64 |

DNA Interaction Studies (e.g., DNA Cleavage Activity)

The interaction of indole-2-carboxylic acid analogs with DNA is a key area of investigation to understand their molecular mechanisms of action, particularly for potential anticancer applications. Studies have explored the DNA binding and cleavage capabilities of metal complexes incorporating indole-2-carboxylic acid.

One study focused on a dinuclear copper(II) complex with indole-2-carboxylic acid (ICA-Cu). The research indicated a strong interaction between the ICA-Cu complex and calf thymus DNA (CT-DNA). nih.gov Fluorescence spectrometry and viscosity measurements suggested that the complex binds to DNA, likely through an intercalative mode. nih.gov Intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA replication and transcription. The study also found that the ICA-Cu complex could displace ethidium (B1194527) bromide (EB), a known DNA intercalator, from an EB-DNA system, further supporting the intercalative binding hypothesis. nih.gov

In another line of research, metal complexes derived from a Schiff base containing an indole moiety demonstrated the ability to cleave DNA. nih.gov DNA cleavage experiments were conducted using agarose (B213101) gel electrophoresis, which showed that the metal complexes were capable of breaking down the DNA structure. nih.gov This activity is significant as DNA cleavage agents can induce cell death and are a focal point in the development of chemotherapeutic agents.

While direct studies on the DNA interaction of this compound itself are not detailed in the provided context, the research on its analogs and their metal complexes points to DNA as a potential molecular target. The mode of interaction can range from binding within the grooves of the DNA helix to intercalation between base pairs, and in some cases, leading to the cleavage of the DNA strands.

The following table summarizes the findings from DNA interaction studies of indole-2-carboxylic acid derivatives:

| Compound/Complex | Method of Study | Inferred Mode of Interaction | Outcome |

| Indole-2-carboxylic acid dinuclear copper(II) complex (ICA-Cu) | Fluorescence Spectrometry, Viscosity Measurement | Intercalative Binding | Strong interaction with DNA, displacement of ethidium bromide. nih.gov |

| Metal complexes of a Schiff base with an indole moiety | Agarose Gel Electrophoresis | Not specified | DNA Cleavage. nih.gov |

Computational Chemistry and Advanced Molecular Modelling of 4 Isopropyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic properties of 4-Isopropyl-1H-indole-2-carboxylic acid. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. A comprehensive study on the parent compound, indole-2-carboxylic acid, utilizing DFT with the B3LYP/6-311++G(d,p) basis set, has laid the groundwork for understanding the electronic landscape of such molecules. researchgate.net The introduction of an isopropyl group at the 4-position is expected to modulate these properties through both steric and electronic effects.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The energy and distribution of these orbitals are critical in determining the molecule's ability to donate or accept electrons, thus governing its role in chemical reactions. libretexts.org The HOMO is associated with the nucleophilic character of a molecule, while the LUMO is indicative of its electrophilic nature. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijrar.org

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO is expected to be distributed over the carboxylic acid moiety and the fused ring system. The electron-donating nature of the isopropyl group would likely raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted indole-2-carboxylic acid, thereby enhancing its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 3.87 |

Note: The values presented are hypothetical and serve as an illustrative example based on general principles of quantum chemistry.

Fukui functions are powerful local reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. mdpi.com For indole derivatives, Fukui function analysis has been used to pinpoint the atoms most susceptible to attack. researchgate.net

In this compound, the nitrogen atom of the indole ring and certain carbon atoms within the ring are expected to be the primary sites for electrophilic attack, as indicated by the condensed Fukui function f-. Conversely, the carbonyl carbon of the carboxylic acid group is predicted to be the most susceptible to nucleophilic attack, corresponding to a high value of the condensed Fukui function f+. The isopropyl group itself is less likely to be a primary reactive site but influences the reactivity of the ring to which it is attached.

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 | 0.025 | 0.150 |

| C2 | 0.120 | 0.050 |

| C3 | 0.080 | 0.180 |

| C4 | 0.040 | 0.090 |

| C(carboxyl) | 0.250 | 0.010 |

| O(carbonyl) | 0.180 | 0.030 |

Note: The values are for illustrative purposes to demonstrate the application of Fukui function analysis.

Intramolecular charge transfer (ICT) is a critical photophysical process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. nih.govrsc.orgnih.gov This phenomenon is highly dependent on the molecular structure and the surrounding solvent environment. In indole derivatives, the indole nucleus can act as an electron donor. rsc.org

For this compound, the indole ring, with its electron-donating isopropyl substituent, can serve as the donor moiety, while the carboxylic acid group can function as the acceptor. Upon excitation, a charge transfer from the substituted indole ring to the carboxylic acid group could occur. This ICT process can be studied using time-dependent DFT (TD-DFT) calculations, which provide insights into the excited state properties and the nature of electronic transitions. The presence of an ICT state can have significant implications for the molecule's fluorescence properties and its potential applications in molecular sensing and optoelectronics.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.comnih.gov It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov For indole derivatives, which are known to interact with a wide range of biological targets, molecular docking provides invaluable information for understanding their mechanism of action and for designing more potent inhibitors. nih.govthesciencein.org

Predicting the binding mode of this compound within a protein's active site involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. nih.gov The analysis of the docked poses reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex. nih.gov

Table 3: Hypothetical Interaction Energies of this compound with a Target Protein

| Interaction Type | Key Residues | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | Arg120, Ser221 | -4.5 |

| Hydrophobic (π-Alkyl) | Val68, Leu99 | -3.2 |

| π-π Stacking | Phe258 | -2.8 |

| Total Binding Energy | -10.5 |

Note: These are hypothetical values for a representative protein active site to illustrate the outcome of an interaction energy analysis.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comresearchgate.net For indole-based libraries, virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods rely on the knowledge of known active molecules to identify new ones with similar properties, while structure-based methods use the three-dimensional structure of the target protein.

In the context of this compound, this molecule could serve as a template or a member of a virtual library of indole derivatives. By screening this library against a specific biological target, researchers can identify promising hit compounds for further experimental validation. The process typically involves high-throughput docking of all molecules in the library into the active site of the target protein, followed by the ranking of these molecules based on their predicted binding affinities. This approach significantly accelerates the initial stages of drug discovery by prioritizing the synthesis and testing of the most promising candidates.

Molecular Dynamics Simulations and Conformational Dynamics of this compound

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the behavior of molecules over time. These simulations are instrumental in understanding the conformational flexibility of this compound and its interactions with biological macromolecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about the stability of protein-ligand complexes and the influence of the surrounding environment on the molecule's structure and reactivity.

Protein-Ligand Complex Stability and Trajectory Analysis

The stability of a protein-ligand complex is a critical factor in determining the potential efficacy of a compound. Molecular dynamics simulations can predict this stability by analyzing the trajectory of the complex over a period of time, typically nanoseconds to microseconds. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex from a reference structure. Lower and more stable RMSD values over the course of a simulation are indicative of a stable binding pose of the ligand within the protein's active site. mdpi.comresearchgate.net

Trajectory analysis also involves monitoring intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein over time. The persistence of these interactions is a strong indicator of a stable complex. For a hypothetical complex of this compound with a target protein, one would expect the carboxylic acid moiety to form strong and persistent hydrogen bonds with polar residues in the active site, while the indole ring and isopropyl group would maintain hydrophobic contacts.

To illustrate the type of data obtained from such simulations, the following table presents hypothetical RMSD values for a simulated complex of this compound with a generic protein kinase.

Hypothetical RMSD of Protein-Ligand Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 1.0 |

| 30 | 1.4 | 0.9 |

| 40 | 1.6 | 1.1 |

| 50 | 1.5 | 1.0 |

This table presents hypothetical data for illustrative purposes, based on typical simulation results for similar compounds.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformational preferences and reactivity of a molecule. Computational studies on indole-2-carboxylic acid and its derivatives have explored these effects. The conformation of the carboxylic acid group relative to the indole ring, for instance, can be affected by the polarity of the solvent.

Computational studies using density functional theory (DFT) combined with implicit solvent models can predict the relative energies of different conformers in various solvents. For example, a study on indole-2-carboxylic acid in the gas phase and in polar solvents like DMSO, methanol, and water showed variations in bond lengths and angles, indicating the solvent's influence on the molecule's geometry.

The reactivity of this compound is also expected to be solvent-dependent. The acidity of the carboxylic acid proton and the nucleophilicity of the indole ring can be modulated by the solvent's ability to stabilize charged intermediates and transition states.

The following table summarizes the predicted effects of different solvents on key properties of a model indole-2-carboxylic acid, which can be extrapolated to understand the behavior of the 4-isopropyl derivative.

Predicted Solvent Effects on Indole-2-Carboxylic Acid Properties

| Solvent | Dielectric Constant | Predicted Conformation | Relative Reactivity (Qualitative) |

|---|---|---|---|

| Gas Phase | 1 | More Planar (Intramolecular H-bond) | Low |

| Toluene | 2.4 | Predominantly Planar | Low |

| Methanol | 33 | Flexible Carboxyl Group | Moderate |

| Water | 80.1 | Highly Flexible Carboxyl Group | High |

This table is based on computational studies of indole-2-carboxylic acid and its derivatives and serves as an illustrative model for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 Isopropyl 1h Indole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Mechanistic Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For 4-Isopropyl-1H-indole-2-carboxylic acid, ¹H NMR and ¹³C NMR spectra offer unambiguous confirmation of its structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would include distinct resonances for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), signals for the aromatic protons on the indole (B1671886) ring, a broad singlet for the N-H proton of the indole, and a downfield signal for the carboxylic acid O-H proton. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks within the molecule. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals corresponding to the two types of carbons in the isopropyl group, the aromatic carbons of the benzene (B151609) and pyrrole (B145914) rings of the indole core, and a characteristic downfield signal for the carboxylic acid carbonyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Interactive Data Table: Predicted NMR Data for this compound Note: The following data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | 11.0 - 13.0 (broad s) | 165 - 175 |

| Indole N-H | 8.0 - 9.0 (broad s) | - |

| Aromatic C-H | 7.0 - 8.0 (m) | 110 - 140 |

| Isopropyl CH | 3.0 - 3.5 (septet) | 30 - 40 |

| Isopropyl CH₃ | 1.2 - 1.5 (d) | 20 - 25 |

Mass Spectrometry (MS) Techniques for High-Resolution Mass Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. researchgate.net

High-Resolution Mass Spectrometry (HRMS): For this compound (C₁₂H₁₃NO₂), HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. acs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode with minimal fragmentation. researchgate.netacs.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. researchgate.net This provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da, corresponding to COOH) or the loss of water (18 Da). libretexts.orgwhitman.edu Cleavage of the isopropyl group (a loss of 43 Da) is also a plausible fragmentation pathway. youtube.com

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z | Observed m/z |

| C₁₂H₁₃NO₂ | [M+H]⁺ | 204.0968 | Typically within 5 ppm |

| C₁₂H₁₃NO₂ | [M-H]⁻ | 202.0823 | Typically within 5 ppm |

| C₁₂H₁₃NO₂ | [M+Na]⁺ | 226.0787 | Typically within 5 ppm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. vscht.cz The IR spectrum of this compound would display several characteristic absorption bands. A very broad band from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid's hydrogen-bonded dimer. libretexts.orglibretexts.org The N-H stretch of the indole ring typically appears as a moderate peak around 3300-3400 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid gives a strong, sharp absorption in the 1680-1710 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations for the aromatic and isopropyl groups appear just above and below 3000 cm⁻¹, respectively, and C=C stretching bands for the aromatic ring are found in the 1450-1600 cm⁻¹ region. lumenlearning.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |

| Indole N-H | Stretch | 3300 - 3400 (moderate) |

| Aliphatic C-H | Stretch | 2850 - 2960 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 (variable) |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (moderate) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. elte.hu The indole ring system of this compound acts as a chromophore, absorbing UV light to promote electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. uzh.ch The spectrum is expected to show strong absorptions characteristic of π → π transitions associated with the conjugated indole system, typically with absorption maxima (λmax) in the range of 200-300 nm. srce.hrlibretexts.org

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds and to isolate them.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. A common method involves reverse-phase chromatography, typically using a C18 stationary phase column. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is in its neutral, protonated form for better peak shape and retention. sielc.com Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a powerful technique for high-throughput purity analysis of compounds like this compound. sielc.com

Perspectives and Future Directions in 4 Isopropyl 1h Indole 2 Carboxylic Acid Research

Exploration of Novel Synthetic Pathways for Scalable Production

The development of efficient and scalable synthetic routes is paramount for the broader investigation and potential commercialization of any chemical compound. For polysubstituted indoles like 4-Isopropyl-1H-indole-2-carboxylic acid, traditional methods can be limited by factors such as harsh reaction conditions, the need for protecting groups, and low yields. nih.gov

Future efforts will likely focus on modern synthetic strategies that offer greater efficiency and scalability. One promising avenue is the adaptation of consecutive two-step syntheses from readily available starting materials like nitroarenes. A reported protocol based on the nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines, generated from N-arylhydroxylamines and conjugated terminal alkynes, provides a general and scalable method for producing polysubstituted indoles. nih.gov Adapting this organocatalyzed approach could enable the large-scale production of the 4-isopropyl substituted precursor, which can then be carboxylated.

Another area of exploration involves the refinement of coupling reactions. The transformation of the carboxylic acid group into amides is a critical step in creating diverse libraries of derivatives. nih.gov Efficient one-pot amide coupling reactions, utilizing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt), have been shown to produce N-rimantadine indoleamide derivatives in significantly high yields (66–99%). nih.gov Applying and optimizing such robust coupling conditions to this compound would facilitate the scalable synthesis of new chemical entities for biological screening.

Design of Next-Generation Indole-Based Molecular Probes

The inherent photophysical properties of the indole (B1671886) scaffold make it an excellent fluorophore for the development of molecular probes and chemosensors. rsc.org These tools are invaluable for molecular recognition, imaging, and detecting various analytes in biological and environmental samples. rsc.org